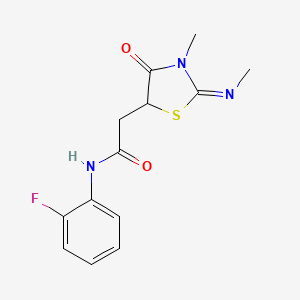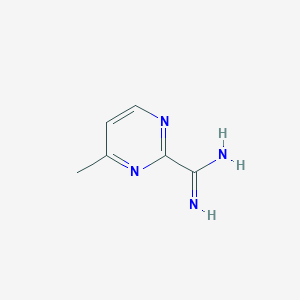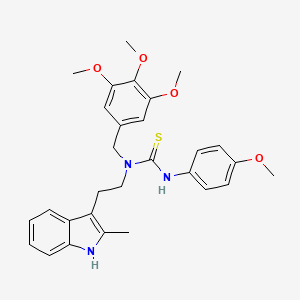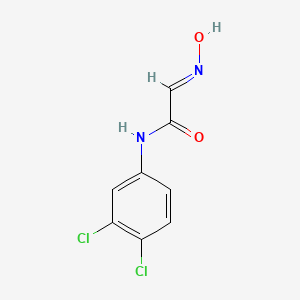
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structural Analysis
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds with significant interest due to their potential biological activities. Research in this area focuses on the synthesis, crystal structure determination, and analysis of intermolecular interactions. For example, studies on similar triazole derivatives have explored the synthesis of biologically active 1,2,4-triazole derivatives and their structural characterization through X-ray diffraction, highlighting the presence of various intermolecular interactions, such as C–H⋯π and π⋯π interactions, which are crucial for understanding their chemical behavior and potential biological applications (Shukla et al., 2014).
Anticancer Applications
Another significant area of research involves evaluating the anticancer potential of triazole derivatives. Various studies have synthesized and characterized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, demonstrating cytotoxic effects against cancer cell lines, such as MCF-7 breast cancer cells. These compounds have shown promising results, with some derivatives exhibiting lower IC50 values than clinically employed anticancer drugs, indicating their potential as effective anticancer agents (Butler et al., 2013).
Antimicrobial and Antiviral Activities
Triazole derivatives also show potential in antimicrobial and antiviral therapies. Research on the synthesis and biological evaluation of these compounds has identified derivatives with significant antimicrobial activities against various microorganisms. Additionally, some triazole derivatives have demonstrated remarkable antiavian influenza virus activity, highlighting their potential in antiviral research and the development of new therapies for infectious diseases (Hebishy et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chlorobenzyl chloride with 2-fluoroaniline to form N-(2-chlorobenzyl)-2-fluoroaniline, which is then reacted with ethyl 2-azidoacetate to form N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "2-chlorobenzyl chloride", "2-fluoroaniline", "ethyl 2-azidoacetate", "sodium azide", "triethylamine", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzyl chloride (1.0 equiv) and 2-fluoroaniline (1.2 equiv) in dry dimethylformamide (DMF) and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain N-(2-chlorobenzyl)-2-fluoroaniline.", "Step 3: Dissolve N-(2-chlorobenzyl)-2-fluoroaniline (1.0 equiv) and ethyl 2-azidoacetate (1.2 equiv) in dry DMF and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS番号 |
1291836-72-0 |
分子式 |
C16H13ClFN5O |
分子量 |
345.76 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-6-2-1-5-10(11)9-19-16(24)14-15(22-23-21-14)20-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChIキー |
XCCPIHONFJWTKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2406939.png)




![N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2406948.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)

![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)
![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)

![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)
![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)

